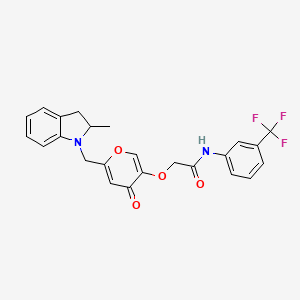

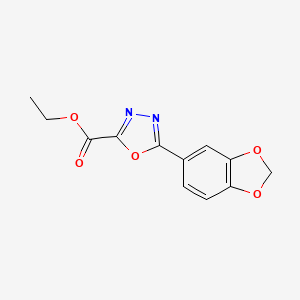

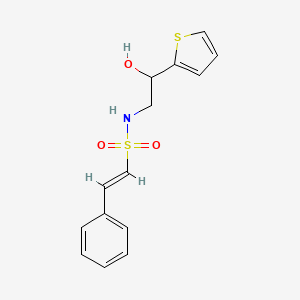

(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide, otherwise known as quinolin-2-ylmethyl propenamide, is an organic compound that has been studied for its potential applications in the fields of chemistry and biotechnology. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. Its potential therapeutic uses are further being explored in the laboratory.

Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Properties

(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide and its derivatives have been studied for their potential anticancer and anti-inflammatory activities. In particular, compounds synthesized by the reaction of quinolinyl and chloroquinolinyl acetophenones with substituted aromatic aldehydes, similar in structure to (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide, have shown significant results. Some derivatives exhibited high anticancer activity in MTT assays on RAW cell lines, and others demonstrated notable anti-inflammatory effects, significantly reducing rat paw oedema compared to other compounds in the series (Kotra, Ganapaty, & Adapa, 2010).

Thermodynamic Properties and Solubility

The thermodynamic properties and solubility of certain derivatives of (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide have been a subject of study. For example, the fusion temperature, temperature dependence of dissolution in various organic solvents, and the differential enthalpies and entropies of the solution for certain derivatives have been characterized. This research provides valuable insights into the interaction of these compounds in different solvents, which is crucial for understanding their behavior in various environments (Sobechko et al., 2017).

Chemical Synthesis and Characterization

Efficient synthesis methods using 'green' catalysts such as boric acid have been developed for N-benzyl- or N-(2-furylmethyl)cinnamamides, compounds structurally related to (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide. These methods highlight the potential for environmentally friendly production of these compounds, which could be beneficial for large-scale manufacturing and pharmaceutical applications. The cinnamamides synthesized were extensively characterized by IR, 1 H, and 13 C NMR spectroscopy (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).

Adenosine Receptor Antagonism

Compounds structurally similar to (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide have been studied for their human A(3) adenosine receptor antagonism. The derivatives demonstrated nanomolar affinity and high selectivity, with certain (hetero)aroyl residues proving particularly beneficial for the affinity. These findings can contribute to the development of novel therapeutic agents targeting the adenosine receptor (Colotta et al., 2009).

Propriétés

IUPAC Name |

(E)-N-(furan-2-ylmethyl)-3-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(19-12-15-5-3-9-21-15)8-7-13-10-14-4-1-2-6-16(14)18-11-13/h1-11H,12H2,(H,19,20)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCACGGNHRQOPR-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

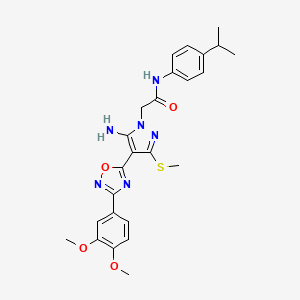

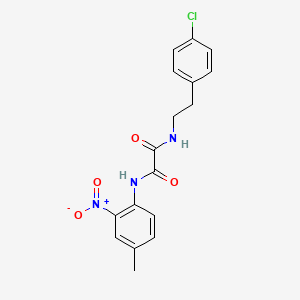

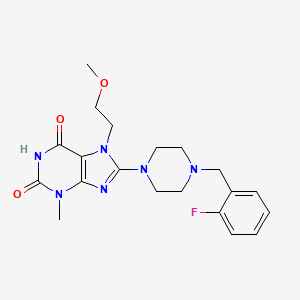

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)

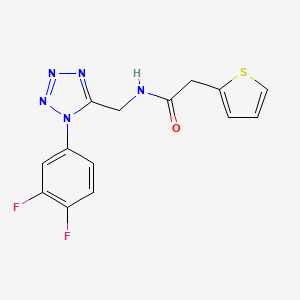

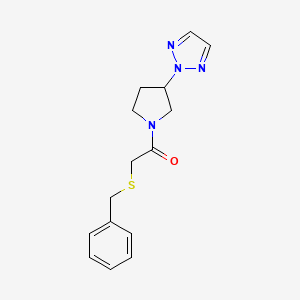

![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)

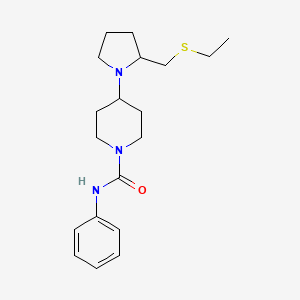

![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)